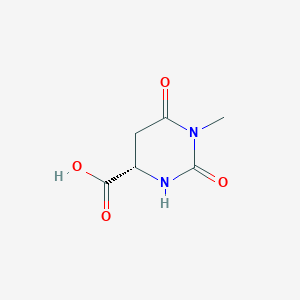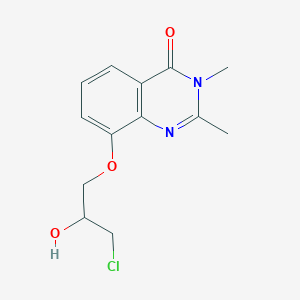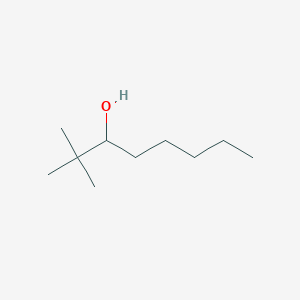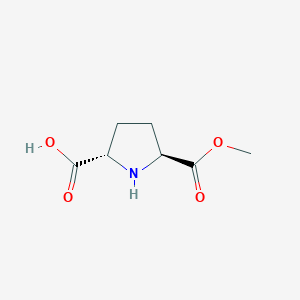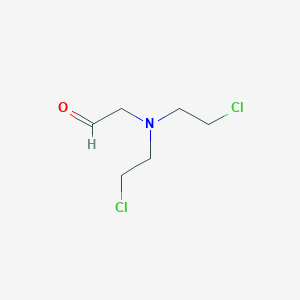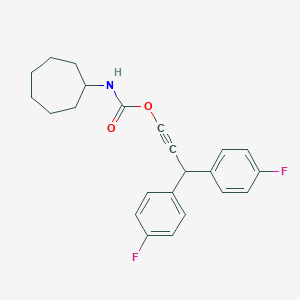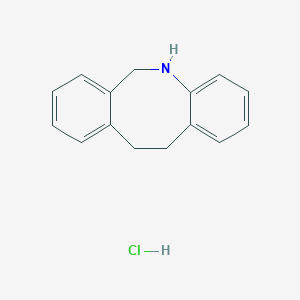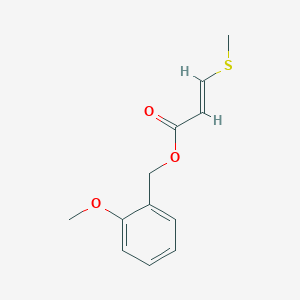
Isotachin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isotachin is a chemical compound that belongs to the class of heterocyclic compounds. It is a type of organic compound that contains a tetracyclic structure with a nitrogen atom in the ring. Isotachin has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of isotachin is not fully understood. However, it has been proposed that isotachin acts by inhibiting the activity of enzymes involved in DNA replication, RNA transcription, and protein synthesis. Isotachin has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and DNA damage, ultimately resulting in apoptosis.
生化学的および生理学的効果
Isotachin has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase I and II, enzymes involved in DNA replication and repair. Isotachin has also been shown to inhibit the activity of RNA polymerase II, an enzyme involved in RNA transcription. Isotachin has been shown to induce the production of ROS in cancer cells, which leads to oxidative stress and DNA damage, ultimately resulting in apoptosis. Isotachin has also been shown to inhibit the growth of bacteria and viruses.
実験室実験の利点と制限
Isotachin has several advantages and limitations for lab experiments. One advantage is that it can be synthesized through various methods, allowing for flexibility in experimental design. Isotachin has also been shown to have potent anticancer, antiviral, and antimicrobial properties, making it a promising candidate for further research. One limitation is that the mechanism of action of isotachin is not fully understood, which may hinder its development as a therapeutic agent. Another limitation is that isotachin may have toxic effects on normal cells, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on isotachin. One direction is to further elucidate the mechanism of action of isotachin, which may lead to the development of more potent and selective therapeutic agents. Another direction is to explore the potential of isotachin as a drug delivery system, as it has been shown to have good bioavailability and cell permeability. Additionally, further research is needed to determine the safety and efficacy of isotachin in animal models and clinical trials.
合成法
Isotachin can be synthesized through various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to form isotachin. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a compound containing an active hydrogen atom, such as formaldehyde, to form a beta-amino carbonyl compound, which is then cyclized to form isotachin. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst to form a ketone, which is then cyclized to form isotachin.
科学的研究の応用
Isotachin has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antiviral, and antimicrobial properties. Isotachin has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses, such as the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV), and the growth of bacteria, such as Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
107584-57-6 |
|---|---|
製品名 |
Isotachin |
分子式 |
C12H14O3S |
分子量 |
238.3 g/mol |
IUPAC名 |
(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C12H14O3S/c1-14-11-6-4-3-5-10(11)9-15-12(13)7-8-16-2/h3-8H,9H2,1-2H3/b8-7+ |
InChIキー |
QVZNPAXKNDLOKT-BQYQJAHWSA-N |
異性体SMILES |
COC1=CC=CC=C1COC(=O)/C=C/SC |
SMILES |
COC1=CC=CC=C1COC(=O)C=CSC |
正規SMILES |
COC1=CC=CC=C1COC(=O)C=CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



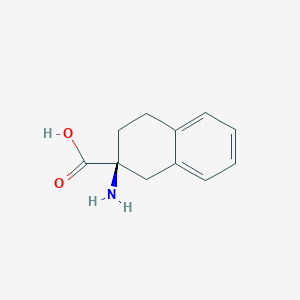
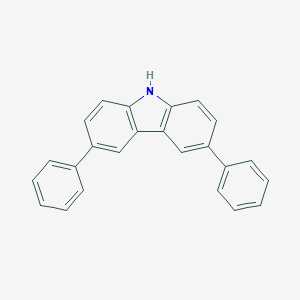
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)
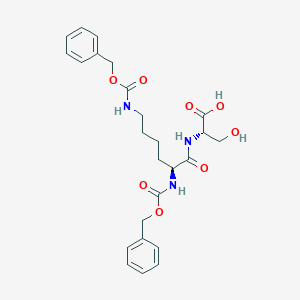
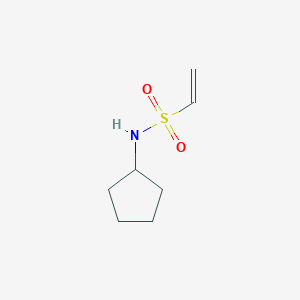
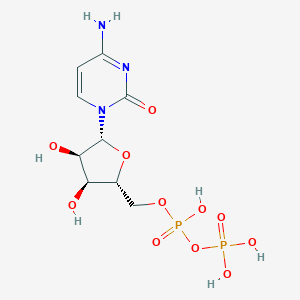
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
